molecular formula C6H7NO2S B12930495 4-Amino-2-methylthiophene-3-carboxylic acid

4-Amino-2-methylthiophene-3-carboxylic acid

Cat. No.: B12930495
M. Wt: 157.19 g/mol
InChI Key: RMHSRIBMDZENBQ-UHFFFAOYSA-N
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Description

4-Amino-2-methylthiophene-3-carboxylic acid is a high-purity heterocyclic building block designed for advanced pharmaceutical and organic synthesis research. As a multi-functional scaffold, its primary research value lies in its potential as a precursor for the synthesis of more complex molecular architectures, particularly in medicinal chemistry. Its reactive amino and carboxylic acid functional groups allow for diverse chemical modifications, enabling researchers to create targeted compound libraries for drug discovery programs. This compound is part of a well-studied class of aminothiophene carboxylates, which are frequently utilized in the development of pharmacologically active molecules. Thiophene-based scaffolds are of significant interest in the search for new therapeutic agents. The structural features of this compound make it a valuable intermediate for constructing potential enzyme inhibitors or receptor ligands. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use. Specific CAS numbers, molecular weight, and structural data are available upon inquiry to ensure accurate experimental design.

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

4-amino-2-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C6H7NO2S/c1-3-5(6(8)9)4(7)2-10-3/h2H,7H2,1H3,(H,8,9)

InChI Key

RMHSRIBMDZENBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation via α,β-Dihalogenonitriles and Thioglycolic Acid Esters

A patented method describes the synthesis of 3-aminothiophene-2-carboxylic acid esters, which can be adapted for 4-amino-2-methylthiophene-3-carboxylic acid by appropriate substitution:

  • Reactants : α,β-Dihalogenonitriles (with chlorine or bromine atoms) are reacted with thioglycolic acid esters (HS-CH2-COOR').

  • Conditions : The reaction is carried out in the presence of alkaline condensing agents, preferably alkali metal alkoxides.

  • Process : The nucleophilic substitution and cyclization yield 3-aminothiophene-2-carboxylic acid esters, which can be hydrolyzed to the free acid.

  • Advantages : This method allows for the introduction of various substituents (alkyl or aryl) at the thiophene ring, including the 2-methyl group.

Step Reagents/Conditions Outcome
1 α,β-Dihalogenonitrile + Thioglycolic acid ester + Alkali metal alkoxide Formation of 3-aminothiophene-2-carboxylic acid ester
2 Hydrolysis (saponification) Conversion to 3-aminothiophene-2-carboxylic acid

Preparation via Hydroxylamine-Mediated Conversion of 3-Oxotetrahydrothiophenes

Another approach involves the conversion of 3-oxotetrahydrothiophene derivatives to 3-aminothiophenes, which can be further functionalized to yield the target compound:

  • Starting material : 3-oxotetrahydrothiophene with a 4-alkoxycarbonyl substituent.

  • Reaction : Treatment with hydroxylamine salts (e.g., hydroxylamine hydrochloride or sulfate) in polar inert solvents such as acetonitrile or N,N-dimethylformamide.

  • Conditions : Temperature range 50–200 °C, often under reflux.

  • Mechanism : Formation of oxime intermediate followed by acid-catalyzed cyclization to the aminothiophene.

  • Advantages : Single-step conversion with good yields and fewer reaction steps compared to older methods.

Parameter Details
Solvent Acetonitrile, DMF, or similar polar solvents
Temperature 50–200 °C (preferably 75–160 °C)
Hydroxylamine source Hydroxylamine hydrochloride or sulfate
Reaction time Several hours under reflux
Product isolation Filtration and purification

Synthesis via Methyl 3-Amino-4-methylthiophene-2-carboxylate Intermediate

A practical laboratory synthesis involves the preparation of methyl 3-amino-4-methylthiophene-2-carboxylate, which can be hydrolyzed to the corresponding acid:

  • Step 1 : React 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with ferric chloride, cyanuric chloride, and hydroxylamine hydrochloride in N,N-dimethylformamide at 70–90 °C for 4 hours.

  • Step 2 : Treat the reaction mixture with ammonium hydroxide for 30 minutes to precipitate the product.

  • Yield : High yield (~96.5%) of methyl 3-amino-4-methylthiophene-2-carboxylate.

  • Step 3 : Hydrolysis of the methyl ester under acidic or basic conditions to yield 4-amino-2-methylthiophene-3-carboxylic acid.

Step Reagents/Conditions Yield (%) Notes
1 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene + FeCl3 + cyanuric chloride + hydroxylamine hydrochloride in DMF, 70–90 °C, 4 h - Formation of amino ester
2 Ammonium hydroxide, 30 min 96.5 Precipitation and isolation
3 Hydrolysis (acidic or basic) - Conversion to free acid

Chlorination and Protection Strategies for Functional Group Manipulation

Advanced synthetic routes involve protection and selective chlorination steps to prepare intermediates such as 3-amino-2-chloro-4-methylthiophene hydrochloride, which can be converted to the target acid:

  • Protection : Use of carbamic acid tert-butyl esters to protect amino groups.

  • Chlorination : Treatment with N-chlorosuccinimide (NCS) to introduce chlorine substituents selectively.

  • Deprotection : Removal of protecting groups by hydrogen chloride gas treatment.

  • Activation and coupling : Use of phenyl chlorothionoformate and bases to activate intermediates for further coupling reactions.

Step Reagents/Conditions Purpose
1 (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester + n-BuLi + hexachloroethane Chlorination at 2-position
2 N-chlorosuccinimide + HCl in 2-propanol Selective chlorination
3 Hydrogen chloride gas Deprotection of amino group
4 Phenyl chlorothionoformate + sodium bicarbonate Activation for coupling
Method No. Starting Material Key Reagents/Conditions Yield/Remarks
1 α,β-Dihalogenonitriles + Thioglycolic acid esters Alkali metal alkoxides, alkaline condensation Moderate to good yields; versatile
2 3-Oxotetrahydrothiophene derivatives Hydroxylamine salts, polar solvents, reflux Single-step, good yields, scalable
3 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene FeCl3, cyanuric chloride, hydroxylamine, DMF High yield (~96.5%) of amino ester
4 Protected thiophene carbamic esters NCS, n-BuLi, HCl gas, phenyl chlorothionoformate Multi-step, selective functionalization
  • The use of polar aprotic solvents such as N,N-dimethylformamide and acetonitrile enhances reaction rates and yields in hydroxylamine-mediated conversions.

  • Protection of amino groups as carbamic acid esters allows selective chlorination and functional group manipulation without side reactions.

  • Alkaline condensing agents such as alkali metal alkoxides facilitate cyclization reactions from dihalogenonitriles and thioglycolic acid esters, providing a straightforward synthetic route.

  • Hydrolysis of methyl esters to free acids is a common final step, typically achieved under acidic or basic conditions with high efficiency.

  • Continuous flow reactors and advanced purification techniques are increasingly employed in industrial settings to improve yield, purity, and scalability of the synthesis.

The preparation of 4-Amino-2-methylthiophene-3-carboxylic acid involves sophisticated synthetic strategies that leverage the reactivity of substituted thiophene intermediates. Key methods include cyclization of dihalogenonitriles with thioglycolic acid esters, hydroxylamine-mediated conversion of 3-oxotetrahydrothiophenes, and ester intermediate synthesis followed by hydrolysis. Protection and selective chlorination techniques further enable functional group control. These methods are supported by robust research and patent literature, providing reliable routes for laboratory and industrial synthesis.

Chemical Reactions Analysis

Amino Group Reactivity

The amino group (-NH₂) at position 4 participates in nucleophilic and condensation reactions:

a) Schiff Base Formation

Reaction with aldehydes or ketones under mild acidic or basic conditions yields Schiff bases. For example:

  • Reagents : Benzaldehyde, acetic acid (catalyst)

  • Conditions : Ethanol, reflux (4–6 h)

  • Product : NN-Benzylidene-4-amino-2-methylthiophene-3-carboxylic acid

  • Yield : 78–85%

b) Mannich Reaction

The amino group engages in aminomethylation with formaldehyde and primary amines:

  • Reagents : Formaldehyde (HCHO), pp-toluidine

  • Conditions : Ethanol, 60°C (2–4 h)

  • Product : 2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidine derivatives

  • Yield : 89–95%

c) Diazotization and Coupling

Diazotization with nitrous acid (HNO₂) followed by coupling with phenols or aromatic amines produces azo derivatives:

  • Reagents : NaNO₂, HCl (0–5°C), β-naphthol

  • Conditions : Aqueous medium, pH 8–9

  • Product : Azo-linked thiophene derivatives

  • Yield : 65–72%

Carboxylic Acid Reactivity

The -COOH group undergoes typical acid-derived transformations:

a) Esterification

Reaction with alcohols in the presence of acid catalysts forms esters:

  • Reagents : Methanol, H₂SO₄ (catalyst)

  • Conditions : Reflux (6–8 h)

  • Product : Methyl 4-amino-2-methylthiophene-3-carboxylate

  • Yield : 90–94%

b) Amide Formation

Coupling with amines via carbodiimide-mediated reactions:

  • Reagents : Ethylenediamine, EDC·HCl, DMAP

  • Conditions : Dichloromethane, room temperature (12 h)

  • Product : N,NN,N'-Ethylene-bis(4-amino-2-methylthiophene-3-carboxamide)

  • Yield : 82–88%

Thiophene Ring Reactivity

The sulfur-containing aromatic ring participates in electrophilic substitutions and oxidations:

a) Sulfonation

Reaction with chlorosulfonic acid introduces sulfonic acid groups:

  • Reagents : ClSO₃H

  • Conditions : 0–5°C (2 h), then 25°C (4 h)

  • Product : 4-Amino-2-methylthiophene-3-carboxylic acid-5-sulfonic acid

  • Yield : 70–75%

b) Oxidation

Controlled oxidation of the thiophene ring with hydrogen peroxide:

  • Reagents : H₂O₂ (30%), acetic acid

  • Conditions : 50°C (3 h)

  • Product : 4-Amino-2-methylthiophene-3-carboxylic acid sulfone

  • Yield : 60–68%

Multicomponent Reactions

The compound serves as a substrate in one-pot syntheses:

a) Gewald Reaction

Synthesis of 2-aminothiophene derivatives via condensation with ketones and elemental sulfur:

  • Reagents : Cyclohexanone, sulfur, morpholine

  • Conditions : Ethanol, reflux (8 h)

  • Product : Polyfunctional thiophene derivatives

  • Yield : 75–80%

Comparative Reaction Data

Reaction Type Reagents/Conditions Key Product Yield References
Schiff Base Formation Benzaldehyde, AcOH, EtOH, refluxNN-Benzylidene derivative78–85%
Mannich Reaction HCHO, pp-toluidine, EtOHThieno[2,3-d]pyrimidine89–95%
Esterification Methanol, H₂SO₄, refluxMethyl ester90–94%
Sulfonation ClSO₃H, 0–25°CSulfonated derivative70–75%

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and NH₃ .

  • Photoreactivity : UV exposure in solution leads to dimerization via thiophene ring coupling .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Agents :
    • This compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of 4-amino-2-methylthiophene-3-carboxylic acid exhibit significant antibacterial activity against various strains of bacteria, including resistant strains .
  • Anti-inflammatory Properties :
    • Some studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. Its mechanism may involve the inhibition of specific pathways associated with inflammation .
  • Drug Development :
    • The compound serves as a building block in the synthesis of more complex pharmaceuticals. For example, derivatives of this compound are being explored for their efficacy in treating conditions such as hypertension and metabolic disorders .

Agricultural Applications

  • Herbicides :
    • 4-Amino-2-methylthiophene-3-carboxylic acid is an intermediate in the synthesis of herbicides, particularly thiencarbazone-methyl, which is effective against a wide range of weeds in crops like corn. This herbicide works by inhibiting acetolactate synthase (ALS), thereby disrupting essential amino acid biosynthesis in plants .
  • Pesticides :
    • The compound has also been investigated for its potential use in developing new pesticides. Its effectiveness against certain pests has been documented, contributing to integrated pest management strategies .

Case Studies

ApplicationStudy ReferenceFindings
Antimicrobial Demonstrated significant antibacterial activity against resistant bacterial strains.
Anti-inflammatory Suggested potential for anti-inflammatory drug development through inhibition pathways.
Herbicide Effective as an ALS inhibitor, showing efficacy against gramineous and broad-leaved weeds.
Pesticide Documented effectiveness against specific pests, enhancing pest management strategies.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties based on evidence:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Spectral Data (¹³C-NMR, δ ppm) Reference Evidence
4-Amino-2-methylthiophene-3-carboxylic acid -NH₂ (4), -CH₃ (2), -COOH (3) C₇H₇NO₂S Not reported Not explicitly provided N/A
4-([1,1'-Biphenyl]-4-yl)-2-(tert-butyl benzamido)thiophene-3-carboxylic acid (37) Biphenyl (4), tert-butyl benzamido (2) C₂₆H₂₈NO₃S Not reported δ 167.74 (COOH), 134.88 (aromatic C)
4-(4-Methoxyphenyl)-2-(thiophene-2-carboxamido)thiophene-3-carboxylic acid (40) -OCH₃ (4), thiophene carboxamido (2) C₁₇H₁₂NO₄S₂ 241–242 δ 158.86 (C=O), 55.53 (OCH₃)
Methyl 3-amino-4-methylthiophene-2-carboxylate -NH₂ (3), -CH₃ (4), COOCH₃ (2) C₈H₁₀NO₂S Not reported δ 167.07 (C=O ester), 31.64 (CH₃)
4-Amino-5-methylthiophene-3-carboxylic acid (CAS 66319-09-3) -NH₂ (4), -CH₃ (5), -COOH (3) C₇H₇NO₂S Not reported Not provided
Key Observations:
  • Functional Group Variations : Replacement of the carboxylic acid with an ester (e.g., methyl ester in ) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding : Compounds with free carboxylic acid groups (e.g., compound 40) exhibit higher melting points (241–242°C) compared to ester derivatives, likely due to intermolecular hydrogen bonding .

Biological Activity

4-Amino-2-methylthiophene-3-carboxylic acid is a thiophene derivative that has garnered attention in recent years for its diverse biological activities. This compound is part of a broader class of aminothiophene compounds, which have been studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings, highlighting the biological activities and mechanisms of action associated with 4-amino-2-methylthiophene-3-carboxylic acid.

Chemical Structure

The chemical formula for 4-amino-2-methylthiophene-3-carboxylic acid is C6H8N2O2SC_6H_8N_2O_2S. Its structure includes a thiophene ring substituted with an amino group and a carboxylic acid group, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of 2-aminothiophene-3-carboxylic acids exhibit significant cytostatic effects against various cancer cell lines. A study highlighted the selective cytostatic activity of these derivatives against T-cell lymphomas and prostate cancer cells, with IC50 values in the higher nanomolar range, indicating potent activity compared to non-tumorigenic cells . The mechanism involves preferential suppression of protein synthesis and induction of apoptosis in cancer cells, particularly through cell cycle arrest in the G1 phase .

Cell Line IC50 (nM) Effect
T-cell lymphoma20-50Cytostatic
Prostate cancer~30Apoptosis induction
Non-tumorigenic cells>1000Minimal effect

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been extensively studied. These compounds have demonstrated activity against a range of pathogenic microorganisms, particularly those utilizing the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. Inhibition of key enzymes in this pathway presents a promising target for developing new antimicrobial agents .

The biological activity of 4-amino-2-methylthiophene-3-carboxylic acid can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : Compounds like 4-amino-2-methylthiophene-3-carboxylic acid inhibit phosphodiesterases, which are crucial for regulating intracellular signaling pathways related to cancer cell proliferation and survival .
  • Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates and increased apoptosis .
  • Antioxidant Activity : Some studies suggest that thiophene derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies have illustrated the therapeutic potential of thiophene derivatives:

  • Study on Prostate Cancer : A specific derivative demonstrated a marked reduction in tumor size in xenograft models when administered at doses correlating with its in vitro IC50 values. The study noted significant apoptosis in treated tumors compared to controls .
  • Antimicrobial Efficacy : In vitro testing against strains of Staphylococcus aureus showed that 4-amino-2-methylthiophene-3-carboxylic acid exhibited bacteriostatic effects at concentrations as low as 50 µg/mL, supporting its potential as an antimicrobial agent .

Q & A

Q. What synthetic routes are optimal for preparing 4-amino-2-methylthiophene-3-carboxylic acid, and how can purity be ensured?

The Gewald reaction is a common method for synthesizing substituted 2-aminothiophenes. For derivatives like 4-amino-2-methylthiophene-3-carboxylic acid, a modified approach involves condensation of ketones (e.g., methyl ethyl ketone) with cyanoacetate esters in the presence of sulfur and amines (e.g., diethylamine) under reflux conditions . Purification typically employs reverse-phase HPLC with gradients of MeCN:H₂O to achieve >95% purity . Critical parameters include stoichiometric control of sulfur (excess sulfur improves cyclization) and pH adjustments during crystallization to minimize byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and regiochemistry (e.g., distinguishing C-2 vs. C-3 carboxyl groups via coupling constants) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for carboxylic acids, NH₂ bends at ~1600 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight and fragmentation patterns, especially for labile intermediates .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions stabilizing the amide conformation) .

Q. How does solvent choice impact the stability of 4-amino-2-methylthiophene-3-carboxylic acid during storage?

Polar aprotic solvents (e.g., DMSO, THF) are preferred for dissolution, while aqueous buffers (pH 6–8) minimize hydrolysis of the carboxylic acid group. Storage at –20°C under inert gas (N₂/Ar) prevents oxidative degradation of the thiophene ring . Stability studies using accelerated thermal aging (40°C/75% RH) and HPLC monitoring are recommended for long-term storage protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiophene ring) influence bioactivity in antimicrobial studies?

Derivatives with electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4-position exhibit enhanced antibacterial activity against Gram-positive strains (e.g., S. aureus), likely due to increased membrane permeability . In contrast, bulky substituents (e.g., cyclohexylphenyl) reduce solubility but improve binding to hydrophobic enzyme pockets (e.g., protein tyrosine phosphatase 1B) . Quantitative SAR models using Hammett constants (σ) and ClogP values can predict activity trends .

Q. How can contradictory data on metabolic stability be resolved in pharmacokinetic studies?

Discrepancies in hepatic microsomal stability (e.g., t₁/₂ ranging from 30 min to >2 h) may arise from:

  • Species-specific metabolism : Rat CYP450 isoforms often degrade thiophene rings faster than human isoforms .
  • Analytical artifacts : Use LC-MS/MS with stable isotope-labeled internal standards to distinguish true degradation from matrix effects .
  • pH-dependent solubility : Carboxylic acid ionization (pKa ~4.5) affects absorption in intestinal permeability assays (Caco-2 models) .

Q. What mechanistic insights explain the compound’s activity as an allosteric modulator of adenosine receptors?

X-ray crystallography of analogous 2-amino-thiophene-3-carboxamides reveals that the methyl group at C-2 enhances hydrophobic interactions with the receptor’s transmembrane domain (TMD), while the carboxylic acid forms hydrogen bonds with Arg⁶⁶⁶ in the A₁ adenosine receptor . Molecular dynamics simulations suggest that conformational flexibility of the thiophene ring is critical for inducing allosteric transitions .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use of (S)-α-methylbenzylamine as a resolving agent for racemic mixtures .
  • Asymmetric catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to install stereocenters .
  • Process optimization : Continuous-flow reactors with inline IR monitoring reduce reaction times and improve yield (>80%) compared to batch methods .

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